Tpcs2A

Description

Properties

CAS No. |

501083-97-2 |

|---|---|

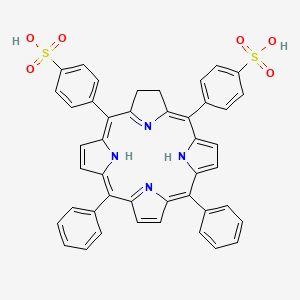

Molecular Formula |

C44H32N4O6S2 |

Molecular Weight |

776.9 g/mol |

IUPAC Name |

4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid |

InChI |

InChI=1S/C44H32N4O6S2/c49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54) |

InChI Key |

MVBCOYVJSZKRIV-UHFFFAOYSA-N |

SMILES |

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O |

Canonical SMILES |

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TPCS2a; Tetraphenyl chlorin disulfonate; Amphinex |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Tpcs2A Photochemical Internalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photochemical Internalization (PCI) is a light-inducible drug delivery technology that facilitates the cytosolic entry of macromolecular therapeutics that are otherwise entrapped in endosomes and lysosomes. At the heart of this technology is the photosensitizer, disulfonated tetraphenyl chlorin (Tpcs2A), also known as fimaporfin. This technical guide provides an in-depth exploration of the mechanism of this compound-mediated PCI, offering a valuable resource for researchers and professionals in drug development. The technology is based on the use of photosensitizers that localize in endocytic vesicles and, upon activation by light, induce the release of macromolecules from these vesicles.[1][2]

The Core Mechanism: From Endocytosis to Cytosolic Delivery

The mechanism of this compound photochemical internalization is a multi-step process that leverages cellular uptake pathways and the photophysical properties of this compound to achieve spatiotemporally controlled drug release.

-

Cellular Uptake and Endosomal Sequestration : this compound, often co-administered with a therapeutic macromolecule, is taken up by cells through endocytosis.[1][2] Due to its amphiphilic nature, this compound localizes to the membranes of endocytic vesicles, including endosomes and lysosomes.[3][4] This sequestration within the endo-lysosomal compartment is a critical prerequisite for the PCI mechanism.[1][2]

-

Photoactivation and Generation of Reactive Oxygen Species (ROS) : Upon illumination with light of a specific wavelength (this compound has an absorption peak around 652 nm), the this compound molecule absorbs a photon and transitions to an excited singlet state.[1] It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state this compound can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a primary mediator of PCI.[5]

-

Endo-lysosomal Membrane Disruption : The generated singlet oxygen is a potent oxidizing agent with a short lifetime and a limited diffusion radius.[5] Its generation in close proximity to the endo-lysosomal membrane leads to the oxidation of lipids and proteins within the membrane.[5] This photo-oxidation compromises the integrity of the membrane, leading to its rupture and the formation of pores.

-

Cytosolic Release of Therapeutics : The disruption of the endo-lysosomal membrane allows the co-internalized therapeutic macromolecules to escape into the cytosol, where they can reach their intracellular targets and exert their biological effect.[1][2][4] This targeted release avoids the degradation of the therapeutic agent that would typically occur within the harsh environment of the lysosome.

Quantitative Data

The efficiency of this compound-mediated PCI is dependent on several factors, including the concentration of this compound, the light dose, and the cell type. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Photophysical Properties of this compound

| Parameter | Value | Conditions | Reference |

| Absorption Maximum (Q-band) | ~652 nm | In solution | [1] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | In deuterated methanol | [3] |

Table 2: Experimental Parameters for this compound PCI in vitro

| Cell Line | This compound Concentration | Light Source | Light Dose | Outcome | Reference |

| WiDr | Not specified | Not specified | Not specified | Enhanced cytotoxicity of saporin | [1] |

| CT26.CL25 | Not specified | Not specified | Not specified | Increased EGFP expression from plasmid | [1] |

| A375-GFP | Not specified | Not specified | Not specified | Induced gene silencing by siRNA | [1] |

| HN5 | Not specified | 405 nm irradiation | Not specified | Synergistic increase in saporin toxicity | [3] |

Table 3: Clinical Trial Parameters for this compound PCI

| Parameter | Value | Details | Reference |

| This compound Starting Dose | 0.25 mg/kg | Intravenous injection | [6] |

| Bleomycin Dose | 15,000 IU/m² | Intravenous infusion | [6] |

| Light Source | 652 nm laser | Surface illumination | [6] |

| Light Dose | 60 J/cm² | Fixed dose | [6] |

| Maximum Tolerated Dose (MTD) of this compound | 1.0 mg/kg | In combination with bleomycin | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of PCI experiments. Below are representative protocols for key in vitro experiments.

Protocol 1: In Vitro this compound Photochemical Internalization of a Macromolecule

This protocol describes a general procedure for assessing the PCI-mediated delivery of a macromolecular drug, such as the toxin saporin.

1. Cell Culture and Seeding:

- Culture the chosen cell line (e.g., HN5) in appropriate media and conditions.

- Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

2. Incubation with this compound and Macromolecule:

- Prepare a stock solution of this compound.

- The day after seeding, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 0.5 µg/mL) and the macromolecule of interest (e.g., 25 nM saporin).

- Incubate the cells for 18-24 hours to allow for cellular uptake.

3. Chase Period and Illumination:

- Wash the cells twice with fresh, drug-free medium.

- Add fresh medium and incubate for a chase period of 1-4 hours to ensure the photosensitizer has localized to endo-lysosomal compartments.

- Expose the cells to light from a suitable light source (e.g., a LumiSource® lamp with a 435 nm peak or a 652 nm laser) for a defined period to deliver a specific light dose. Control wells should be kept in the dark.

4. Assessment of Cytotoxicity/Biological Effect:

- Incubate the cells for a further 24-72 hours post-illumination.

- Assess cell viability using a standard assay such as the MTT or CellTiter-Glo® assay.

- The biological effect of the delivered macromolecule (e.g., protein synthesis inhibition by saporin) can also be quantified.

A[label="1. Seed Cells"];

B[label="2. Incubate with this compound\nand Macromolecule (18-24h)"];

C [label="3. Wash and Chase (1-4h)"];

D [label="4. Light Exposure"];

E [label="5. Incubate (24-72h)"];

F [label="6. Assess Biological Effect"];

G [label="Control (No Light)"];

A -> B -> C -> D -> E -> F;

C -> G -> E;

}

Protocol 2: Quantification of Cellular Uptake and Localization

This protocol outlines a method to determine the cellular uptake and subcellular localization of this compound using fluorescence microscopy.

1. Cell Preparation:

- Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

2. Incubation with this compound and Organelle Stains:

- Incubate cells with this compound as described in Protocol 1.

- In the final 30-60 minutes of incubation, add a fluorescent probe for a specific organelle (e.g., LysoTracker® Green for lysosomes).

- Wash the cells with fresh medium.

3. Fluorescence Microscopy:

- Image the cells using a confocal microscope.

- Use appropriate excitation and emission wavelengths for this compound (red fluorescence) and the organelle stain.

- Acquire images in both channels to assess the co-localization of this compound with the specific organelle.

4. Image Analysis:

- Quantify the co-localization using image analysis software (e.g., ImageJ with a co-localization plugin) to determine the extent of this compound localization in endo-lysosomal compartments.

Signaling Pathways and Logical Relationships

The primary mechanism of this compound PCI is the direct photo-oxidation of endo-lysosomal membranes. While this is a direct physical process, downstream cellular signaling pathways can be activated in response to the treatment.

Conclusion

This compound-mediated photochemical internalization is a powerful and versatile technology for the intracellular delivery of macromolecules. Its mechanism, centered on the light-induced generation of reactive oxygen species and subsequent disruption of endo-lysosomal membranes, allows for precise spatial and temporal control over drug release. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is essential for the continued development and application of this promising therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photophysical and photobiological properties of a sulfonated chlorin photosensitiser this compound for photochemical internalisation (PCI) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Photoinduced Endosomal Escape Mechanism: A View from Photochemical Internalization Mediated by CPP-Photosensitizer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disulfonated tetraphenyl chlorin (this compound)-induced photochemical internalisation of bleomycin in patients with solid malignancies: a phase 1, dose-escalation, first-in-man trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Tpcs2A (Fimaporfin)-Mediated Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tpcs2A, also known as fimaporfin, is a potent photosensitizer at the forefront of advanced drug delivery systems. Its primary mechanism of action revolves around a technology known as Photochemical Internalization (PCI), a light-inducible method for releasing therapeutic agents from endo-lysosomal compartments into the cytosol of target cells. This guide provides an in-depth exploration of the molecular and cellular processes underpinning this compound-mediated PCI, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Fimaporfin and Photochemical Internalization (PCI)

Fimaporfin (this compound) is a synthetic, amphiphilic, disulfonated tetraphenyl chlorin photosensitizer.[1][2][3] It is a mixture of three isomers: fimaporfin A (this compound), fimaporfin B, and fimaporfin C.[4] The amphiphilic nature of fimaporfin allows it to associate with cellular membranes.[5]

The core technology enabled by fimaporfin is Photochemical Internalization (PCI). PCI is a targeted drug delivery strategy that enhances the cytosolic uptake of therapeutic molecules that are otherwise sequestered and degraded within endosomes and lysosomes.[6][7][8] This process is particularly crucial for macromolecules like certain chemotherapeutics, antibodies, and nucleic acids, which enter cells via endocytosis.[9] The PCI process involves two key components: the photosensitizer (fimaporfin) and a light source of a specific wavelength.[6]

The Molecular and Cellular Mechanism of Action

The mechanism of this compound-mediated drug delivery can be dissected into a series of sequential steps, initiated by the co-administration of fimaporfin and the therapeutic agent, and culminating in the cytosolic release of the drug.

Cellular Uptake and Subcellular Localization

Following administration, both fimaporfin and the therapeutic cargo are taken up by target cells through endocytosis.[8] Due to its amphiphilic properties, fimaporfin integrates into the membranes of the newly formed endocytic vesicles.[5] As these vesicles mature into late endosomes and lysosomes, fimaporfin remains localized within their membranes.[3][4] The therapeutic drug is co-localized within the lumen of these same vesicles.[1]

Photoactivation and Generation of Reactive Oxygen Species (ROS)

The critical step in PCI is the application of light at a wavelength corresponding to the absorption maximum of fimaporfin, which is approximately 652 nm.[2] Upon illumination, the photosensitizer absorbs photons and transitions to an excited triplet state. This excited state fimaporfin then transfers its energy to molecular oxygen (O₂) present in the surrounding environment, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[5][10]

The lifetime of singlet oxygen is very short, and its radius of action is limited to approximately 10-20 nm.[5] This spatial confinement ensures that the oxidative damage is highly localized to the immediate vicinity of the photosensitizer, i.e., the endo-lysosomal membranes.[5]

Endosomal Escape and Cytosolic Drug Release

The generated ROS induce oxidative damage to the lipids and proteins of the endo-lysosomal membranes, leading to their destabilization and rupture.[7][10] This photochemical disruption of the vesicular membrane integrity allows the entrapped therapeutic agent to be released into the cytoplasm, thereby escaping the degradative fate within the lysosome.[6][8] Once in the cytosol, the drug is free to reach its intracellular target of action, such as the nucleus or ribosomes, and exert its therapeutic effect.[8]

Experimental Evidence and Quantitative Data

The efficacy of this compound-mediated PCI has been demonstrated in numerous preclinical studies. A key example is its use in enhancing the potency of the chemotherapeutic agent bleomycin in head and neck squamous cell carcinoma (HNSCC) cells.[1]

Table 1: Enhanced Efficacy of Bleomycin with Fimaporfin-PCI in HNSCC Cells

| Treatment Group | Bleomycin Concentration | Light Irradiation | Result | Reference |

| Bleomycin alone | 2.0 µM | No | ~25% cell death | [1] |

| Fimaporfin-PCI + Bleomycin | 0.1 µM | Yes | ~75% cell death | [1] |

This table summarizes the significant dose reduction of bleomycin required to achieve the same level of cytotoxicity when combined with fimaporfin-mediated PCI.

Table 2: Cytotoxicity of Fimaporfin in UT-SCC-5 Cells

| Fimaporfin Concentration (µg/mL) | Light Irradiation | Cell Viability / Surviving Fraction | Assay | Time Point | Reference |

| 0.1 - 0.5 | No | High survival | MTT | 48 hours | [5][11] |

| 0.1 - 0.3 | No | ~90% surviving fraction | CFA | 12 days | [5][11] |

| 0.2 | Yes (0.3 J/cm²) | 93.14 ± 2.93% surviving fraction | CFA | 12 days | [12] |

This table illustrates the low intrinsic cytotoxicity of fimaporfin in the absence of light, a crucial safety feature of this technology.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments used to evaluate the efficacy of this compound-mediated PCI.

Cell Culture and Reagents

-

Cell Line: UT-SCC-5 (human tongue squamous cell carcinoma) is a commonly used cell line for HNSCC studies.[1]

-

Photosensitizer: Fimaporfin (this compound) is dissolved in an appropriate solvent as per the manufacturer's instructions to create a stock solution.

-

Therapeutic Agent: Bleomycin or other drugs of interest are prepared at the desired concentrations.

In Vitro PCI Procedure

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, petri dishes for microscopy) and allow them to adhere overnight.

-

Incubation: Co-incubate the cells with fimaporfin and the therapeutic agent for a specified period (e.g., 18-24 hours) to allow for cellular uptake.

-

Wash: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound drug and photosensitizer.

-

Light Exposure: Irradiate the cells with a light source emitting at the appropriate wavelength (e.g., 652 nm for fimaporfin) and a defined light dose.

-

Post-Irradiation Incubation: Return the cells to the incubator for a further period (e.g., 24-72 hours) before assessing the outcome.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Colony Forming Assay (CFA): This assay assesses the long-term survival and proliferative capacity of cells after treatment.

Clinical Development and Future Perspectives

Fimaporfin-based PCI is currently being evaluated in clinical trials for various cancer indications, including bile duct cancer and head and neck cancer.[1][12] The technology has also shown promise in enhancing the efficacy of cancer vaccines by promoting the cytosolic delivery of antigens to antigen-presenting cells, thereby stimulating a more robust T-cell response.[13][14]

The future of this compound-mediated drug delivery lies in its potential to be combined with a wide array of therapeutic molecules to treat various diseases. Further research is focused on optimizing light delivery to deeper tissues and exploring novel drug combinations to expand the therapeutic applications of this innovative technology.

Conclusion

This compound (fimaporfin) is a key enabling molecule for the Photochemical Internalization drug delivery platform. Its mechanism of action, centered on light-induced, localized ROS production and subsequent endo-lysosomal escape, offers a powerful strategy to overcome a critical barrier in drug delivery. The ability to achieve significant therapeutic enhancement at lower drug concentrations, as evidenced by the bleomycin studies, highlights the potential of this technology to improve treatment efficacy and reduce side effects. For researchers and drug development professionals, understanding the core principles and experimental validation of this compound-mediated PCI is crucial for harnessing its full therapeutic potential.

References

- 1. Photochemical Internalization with Fimaporfin: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C44H32N4O6S2 | CID 44177671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. mdpi.com [mdpi.com]

- 6. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photochemical internalization - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photoinduced Endosomal Escape Mechanism: A View from Photochemical Internalization Mediated by CPP-Photosensitizer Conjugates [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fimaporfin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

Subcellular Localization of TPC2 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of Two Pore Segment Channel 2 (TPC2) in cancer cells. TPC2, an ion channel primarily permeable to Ca2+ and Na+, plays a crucial role in various cellular processes that are often dysregulated in cancer, including proliferation, migration, invasion, angiogenesis, and autophagy.[1][2] Understanding the precise subcellular location of TPC2 is paramount for elucidating its function in oncogenesis and for the development of targeted cancer therapies.

Subcellular Localization of TPC2 in Cancer Cells

TPC2 is predominantly localized to the membranes of acidic organelles within the endolysosomal system.[1][2] This includes late endosomes and lysosomes.[1][3] In specialized cells like melanoma cells, TPC2 is also found on melanosomes, which are lysosome-related organelles.[2][3]

While the qualitative localization of TPC2 is well-established, quantitative data on the percentage distribution of TPC2 between different organelles in various cancer cell lines is not extensively reported in the current literature. The following table summarizes the observed subcellular localization of TPC2 in different cancer cell types based on qualitative and semi-quantitative assessments from published studies.

| Cancer Cell Line | Cancer Type | Subcellular Localization | Method of Determination | Reference(s) |

| HeLa | Cervical Cancer | Late Endosomes, Lysosomes | Overexpression of TPC2, Immunofluorescence | [1][2] |

| 4T1 | Breast Cancer | Late Endosomes, Lysosomes | Overexpression of TPC2, Immunofluorescence | [1][2] |

| MDA-MB-468 | Breast Cancer | Endolysosomal System | Knockdown of TPC2 | [2] |

| Various Breast Cancer Lines | Breast Cancer | Endolysosomal System | General expression studies | [2] |

| MNT-1 | Melanoma | Melanosomes, Late Endosomes, Lysosomes | Knockout of TPC2 | [1] |

| CHL1, B16-F10 | Melanoma | Melanosomes, Late Endosomes, Lysosomes | Knockout of TPC2 | [1] |

| RIL175 | Hepatocellular Carcinoma | Endolysosomal System | Knockdown of TPC2 | [1] |

| T24 | Bladder Cancer | Endolysosomal System | Knockdown of TPC2 | [1] |

Note: The studies cited primarily use immunofluorescence microscopy and genetic modifications (knockdown, knockout, or overexpression) to determine the localization of TPC2. While these methods provide strong evidence for its presence in late endosomes and lysosomes, they do not typically offer a precise quantitative ratio of the protein's distribution between these compartments.

Key Signaling Pathways Involving TPC2 in Cancer

The subcellular localization of TPC2 on endolysosomes and lysosomes places it at a critical nexus for integrating various signaling pathways that are fundamental to cancer progression.

TPC2 in Angiogenesis

TPC2 is a key component of the signaling pathway that mediates vascular endothelial growth factor (VEGF)-induced angiogenesis.[2] In this pathway, VEGF binding to its receptor, VEGFR2, triggers the production of nicotinic acid adenine dinucleotide phosphate (NAADP), which in turn activates TPC2 on the lysosomal membrane to release Ca2+. This localized Ca2+ signal is essential for promoting the proliferation of endothelial cells, a critical step in the formation of new blood vessels that supply tumors.[2]

Caption: TPC2-mediated signaling pathway in angiogenesis.

TPC2 and mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival, and its signaling pathway is often hyperactivated in cancer. TPC2 is regulated by mTOR complex 1 (mTORC1), which under nutrient-rich conditions, localizes to the lysosomal surface and inhibits TPC2 activity.[2] Conversely, inhibition of mTORC1 (e.g., by starvation or pharmacological inhibitors like rapamycin) leads to the activation of TPC2 and subsequent Ca2+ release from the lysosome. This interplay between mTOR and TPC2 is crucial for cellular processes like autophagy.[2]

Caption: Regulation of TPC2 by the mTOR signaling pathway.

Experimental Protocols

Determining the subcellular localization of TPC2 in cancer cells requires specific and robust experimental techniques. Below are detailed protocols for two common methods: immunofluorescence co-localization analysis and subcellular fractionation followed by Western blotting.

Immunofluorescence Co-localization Analysis of TPC2 with Organelle Markers

This method allows for the visualization of TPC2 within the cellular context and its co-localization with known markers of late endosomes (e.g., RAB7) and lysosomes (e.g., LAMP1).

Materials:

-

Cancer cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibodies: anti-TPC2, anti-LAMP1 (lysosomal marker), anti-RAB7 (late endosome marker)

-

Fluorophore-conjugated secondary antibodies (with contrasting colors, e.g., Alexa Fluor 488 and Alexa Fluor 594)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Fixation:

-

Seed cancer cells onto sterile glass coverslips in a petri dish and culture until they reach 50-70% confluency.

-

Gently wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Dilute the primary antibodies (anti-TPC2 and either anti-LAMP1 or anti-RAB7) in blocking buffer according to the manufacturer's recommendations.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash three times with PBS for 5 minutes each, protected from light.

-

-

Staining and Mounting:

-

Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using a drop of mounting medium.

-

Seal the edges of the coverslips with nail polish and allow to dry.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a confocal microscope.

-

Capture images of TPC2, the organelle marker, and DAPI staining in separate channels.

-

Merge the images to observe co-localization (yellow in an overlay of green and red channels).

-

Quantify the degree of co-localization using image analysis software to calculate a Pearson's correlation coefficient.

-

Subcellular Fractionation and Western Blotting

This biochemical approach allows for the separation of different cellular organelles, enabling the detection of TPC2 in specific fractions by Western blotting.

Caption: Workflow for subcellular fractionation to isolate endolysosomal compartments.

Materials:

-

Cultured cancer cells

-

Homogenization buffer (e.g., 250 mM sucrose, 3 mM imidazole, pH 7.4, with protease inhibitors)

-

Dounce homogenizer

-

Centrifuges (low-speed, high-speed, and ultracentrifuge)

-

Density gradient medium (e.g., OptiPrep™ or Percoll®)

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Primary antibodies: anti-TPC2, anti-LAMP1 (lysosomal marker), anti-RAB7 (late endosome marker), anti-Calnexin (ER marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Homogenization:

-

Harvest cultured cancer cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed (check under a microscope).

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new tube.

-

Centrifuge the post-nuclear supernatant at a medium speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet a fraction enriched in mitochondria, lysosomes, and late endosomes.

-

The resulting supernatant contains the cytosolic and microsomal fractions.

-

-

Density Gradient Ultracentrifugation:

-

Resuspend the 20,000 x g pellet in homogenization buffer.

-

Layer the resuspended pellet onto a pre-formed density gradient (e.g., a discontinuous OptiPrep™ gradient).

-

Centrifuge at high speed (e.g., 100,000 x g) for 2-3 hours at 4°C.

-

Carefully collect fractions from the top of the gradient.

-

-

Western Blot Analysis:

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against TPC2 and organelle-specific markers (LAMP1, RAB7, Calnexin, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the distribution of TPC2 across the fractions relative to the organelle markers.

-

Conclusion

The subcellular localization of TPC2 to late endosomes and lysosomes in cancer cells is a critical determinant of its function in key oncogenic processes.[1][2] Its role in mediating Ca2+ signals in response to stimuli like VEGF and its regulation by the central metabolic sensor mTOR highlight TPC2 as a potential therapeutic target.[2] The experimental protocols detailed in this guide provide a framework for researchers to investigate the precise localization and function of TPC2 in various cancer contexts. Further quantitative studies are needed to fully elucidate the dynamic distribution of TPC2 within the endolysosomal system and how this may be altered during cancer progression and in response to therapy. This knowledge will be invaluable for the development of novel strategies to target TPC2 for cancer treatment.

References

- 1. Targeting the two-pore channel 2 in cancer progression and metastasis [explorationpub.com]

- 2. Endolysosomal Ca2+ Signaling in Cancer: The Role of TPC2, From Tumorigenesis to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of Two-Pore Channel 2 (TPC2) Expression Increases the Metastatic Traits of Melanoma Cells by a Mechanism Involving the Hippo Signalling Pathway and Store-Operated Calcium Entry [mdpi.com]

Unveiling the Photophysical Profile of Tpcs2A: A Technical Guide for Researchers

For Immediate Release

OSLO, Norway – This technical guide provides a comprehensive overview of the spectroscopic properties and quantum yield of meso-tetraphenyl chlorin disulphonate (Tpcs2A), a photosensitizer with significant potential in drug delivery, particularly in the context of Photochemical Internalization (PCI) technology. This document is intended for researchers, scientists, and professionals in drug development seeking detailed photophysical data and experimental methodologies related to this compound.

This compound, a second-generation photosensitizer, exhibits favorable photophysical and photobiological characteristics for PCI, a light-inducible drug delivery technology that enhances the cytosolic uptake of macromolecular therapeutics.[1][2][3] Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), which leads to the disruption of endo/lysosomal membranes and the subsequent release of co-entrapped therapeutic agents into the cytoplasm.[3][4]

Spectroscopic and Photophysical Data

The spectroscopic properties of this compound have been characterized in various solvents to understand its behavior in different environments, mimicking physiological conditions.[5][6] The key photophysical parameters are summarized in the tables below.

| Solvent/Medium | Absorption Maxima (λ_abs_, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maxima (λ_em_, nm) | Fluorescence Quantum Yield (Φ_f_) | Fluorescence Lifetime (τ_f_, ns) | Singlet Oxygen Quantum Yield (Φ_Δ_) |

| Methanol | 413, 514, 545, 595, 650 | 503,000 (at 413 nm) | 654 | - | 8.5 | - |

| Deuterated Methanol | - | - | - | - | - | 0.62 |

| Distilled Water | - | - | - | - | Non-exponential decay | - |

| HN5 Cells | - | - | - | - | 6.0 | - |

| 10% Cremophor ELP | 652 | - | - | - | - | - |

Data compiled from multiple sources.[1][2][3][4][7]

Table 1: Spectroscopic and Photophysical Properties of this compound in Various Media. This table summarizes the key photophysical parameters of this compound, including its absorption and emission maxima, molar absorptivity, fluorescence quantum and lifetime, and singlet oxygen quantum yield in different environments. The high molar absorptivity in the Soret band (around 413 nm) and a distinct absorption peak in the red region of the spectrum (around 650-652 nm) make this compound suitable for photodynamic applications.[3][4][7] The fluorescence lifetime varies depending on the environment, with aggregation in aqueous solutions leading to non-exponential decay.[1][2] A high singlet oxygen quantum yield is crucial for its efficacy in PCI.[1][2]

Experimental Protocols

The determination of the spectroscopic and photophysical properties of this compound involves a series of standardized experimental procedures.

Synthesis of this compound

This compound is synthesized through the di-imide reduction of disulfonated tetraphenyl porphine (TPPS2a).[3][4] This method results in a mixture of three isomers with low inter-batch variation.[3][4]

Absorption and Fluorescence Spectroscopy

Absorption and fluorescence emission spectra are acquired using a spectrophotometer and a spectrofluorometer, respectively.[5][6] Stock solutions of this compound are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in the desired solvent for measurement.[7]

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_f_) is typically determined using a comparative method with a well-characterized standard. The absorbance of both the sample and the standard at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects.

Singlet Oxygen Quantum Yield Measurement

The singlet oxygen quantum yield (Φ_Δ_) can be determined by the direct observation of singlet oxygen phosphorescence at approximately 1270 nm using a sensitive near-infrared detector.[1][2]

Cellular Uptake and Localization

The intracellular localization of this compound is studied using fluorescence microscopy.[1][2] Co-localization studies with organelle-specific fluorescent probes, such as LysoTracker Green for lysosomes, are performed to determine the subcellular distribution of the photosensitizer.[2]

Photochemical Internalization (PCI) Workflow

The primary application of this compound is in Photochemical Internalization (PCI), a site-specific drug delivery technology. The workflow of PCI using this compound is depicted in the following diagram.

Figure 1: Workflow of Photochemical Internalization (PCI) with this compound.

Logical Relationship in PCI

The efficacy of PCI is dependent on the successful execution of several key steps, as illustrated in the diagram below.

Figure 2: Logical progression of events in the PCI process.

This technical guide provides a foundational understanding of the spectroscopic properties and quantum yield of this compound. For more in-depth information, readers are encouraged to consult the cited scientific literature.

References

- 1. Photophysical and photobiological properties of a sulfonated chlorin photosensitiser this compound for photochemical internalisation (PCI) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Physicochemical characterization of the photosensitizers this compound and TPPS2a 1. Spectroscopic evaluation of drug--solvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of Two-Pore Channel 2 (TPC2) in Generating Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Two-Pore Channel 2 (TPC2) is a critical ion channel primarily located on the membranes of endosomes and lysosomes. While its principal function is the mobilization of intracellular calcium (Ca²⁺) stores in response to nicotinic acid adenine dinucleotide phosphate (NAADP), emerging evidence indicates an indirect yet significant role for TPC2 in the generation of reactive oxygen species (ROS). This technical guide synthesizes the current understanding of the mechanisms by which TPC2 contributes to cellular oxidative stress, details the experimental protocols used to investigate this relationship, and presents quantitative data from key studies. The interplay between TPC2-mediated Ca²⁺ signaling and the activation of ROS-producing enzymes, particularly in the context of cancer, neurodegenerative diseases, and cardiovascular conditions, will be a central focus.

Introduction: TPC2 as a Lysosomal Calcium Release Channel

TPC2 is a voltage-gated cation channel that functions as a key receptor for the second messenger NAADP.[1][2][3] Upon binding NAADP, TPC2 facilitates the release of Ca²⁺ from acidic organelles, contributing to a wide array of cellular processes including signal transduction, membrane trafficking, and autophagy.[1][3] While TPC2 itself does not directly produce ROS, its function is intricately linked to cellular redox homeostasis through its modulation of intracellular Ca²⁺ dynamics.

The Indirect Mechanism of TPC2-Mediated ROS Generation

The primary mechanism by which TPC2 influences ROS levels is through the downstream effects of the Ca²⁺ it releases. Elevated cytosolic Ca²⁺ can stimulate major ROS-producing cellular machinery, namely mitochondria and NADPH oxidases (NOX).

Mitochondrial ROS Production

A sudden influx of Ca²⁺ into the mitochondrial matrix, following its release from endolysosomes by TPC2, can disrupt the electron transport chain. This disruption leads to an increase in electron leakage and the subsequent generation of superoxide anions (O₂⁻), a primary form of ROS.[4] This process is particularly relevant in the pathophysiology of neurodegenerative disorders like Parkinson's disease, where dysregulated Ca²⁺ homeostasis is linked to mitochondrial dysfunction and oxidative stress.[4]

Activation of NADPH Oxidases (NOX)

The NOX family of enzymes are major sources of cellular ROS. Certain NOX isoforms are Ca²⁺-dependent, and their activation can be triggered by the increase in cytosolic Ca²⁺ concentration resulting from TPC2 channel opening. This TPC2-Ca²⁺-NOX signaling axis is implicated in various physiological and pathological processes. For instance, in plants, a "ROS-assisted calcium-induced calcium-release" mechanism has been proposed, involving the interplay between the TPC1 channel (a homolog of TPC2) and a respiratory burst oxidase homolog (RBOH), a type of NADPH oxidase.[5] This suggests a conserved signaling cassette that may operate in mammalian cells.

TPC2 and ROS in Pathophysiological Contexts

The connection between TPC2 and ROS is most evident in several disease states where both Ca²⁺ dysregulation and oxidative stress are key features.

Cancer

In cancer biology, TPC2 has been shown to promote angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] This process is partly mediated by the vascular endothelial growth factor (VEGF) signaling pathway. The VEGF receptor 2 (VEGFR2) activation leads to the production of NAADP, which in turn activates TPC2 to release Ca²⁺. This Ca²⁺ signal is a component of the downstream cascade that promotes endothelial cell proliferation and migration.[6] Notably, VEGF signaling is also known to involve ROS production by NADPH oxidases, suggesting a potential convergence of the TPC2-Ca²⁺ and NOX-ROS pathways in angiogenesis.[7]

Neurodegenerative Diseases

In models of Parkinson's disease, pathogenic mutations in the LRRK2 gene have been linked to exaggerated Ca²⁺ entry, a defect that can be reversed by inhibiting TPC2.[4] The prevailing hypothesis is that excessive TPC2-mediated Ca²⁺ release contributes to mitochondrial Ca²⁺ overload, leading to oxidative stress and neuronal damage.[4]

Cardiovascular Diseases

The role of TPC2 in cardiovascular health and disease is an active area of research. In the context of ischemia-reperfusion injury, it is hypothesized that TPCs may become sensitized to NAADP by oxidative stress.[8] Furthermore, the interplay between Ca²⁺ and ROS is a well-established factor in cardiac physiology and pathology, with dysregulation contributing to conditions like arrhythmias and heart failure.

Quantitative Data on TPC2 and ROS

The following tables summarize quantitative findings from studies investigating the relationship between TPC2 and ROS-related parameters.

| Cell Type/Model | TPC2 Modulation | Measured Parameter | Result | Reference |

| Mouse Model of AMD | TPC2 knockout | Retinal VEGFA levels | Reduced in knockout mice | [6] |

| Mouse Model of AMD | TPC2 knockout | Retinal IL-1β levels | Reduced in knockout mice | [6] |

| Arabidopsis Root Cells | TPC1 knockout | ROS increase upon NaCl stimulation | Attenuated in tpc1-2 mutants | [5] |

| Arabidopsis Root Cells | AtRBOHD (NADPH oxidase) knockout | ROS increase upon NaCl stimulation | Attenuated in AtrbohD mutants | [5] |

| Cell Line | Agonist/Inhibitor | Measured Parameter | Quantitative Change | Reference |

| SH-SY5Y (LRRK2 G2019S) | Tetrandrine (TPC2 blocker) | Depolarization-evoked Ca²⁺ entry | Normalized defective Ca²⁺ entry | [9] |

| SH-SY5Y (LRRK2 G2019S) | NAADP antagonist (PF-543) | Depolarization-evoked Ca²⁺ entry | Reversed the effects of LRRK2 G2019S | [9] |

Experimental Protocols

Measurement of Intracellular Calcium

Protocol: Fura-2 AM Calcium Imaging

This protocol is widely used to measure changes in intracellular Ca²⁺ concentration following TPC2 activation.

-

Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Incubate cells with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., HBSS) for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with the salt solution to remove extracellular dye.

-

Imaging: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Stimulation: Acquire a baseline fluorescence recording before adding a TPC2 agonist (e.g., NAADP-AM) or other stimulus.

-

Data Acquisition: Record the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

Measurement of General Cellular ROS

Protocol: DCFH-DA Assay for Cellular ROS

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by various ROS.

-

Cell Treatment: Culture and treat cells with TPC2 agonists, inhibitors, or subject them to gene knockdown/overexpression as required by the experimental design.

-

Dye Loading: Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with PBS to remove excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a fluorescence microscope.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the relative change in ROS levels.

Measurement of Mitochondrial Superoxide

Protocol: MitoSOX Red Staining for Mitochondrial O₂⁻

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

-

Cell Preparation: Culture cells on glass-bottom dishes or in suspension as per the experimental requirements.

-

Dye Loading: Incubate cells with 2.5-5 µM MitoSOX Red reagent in a suitable buffer (e.g., HBSS) for 10-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells gently three times with warm buffer.

-

Imaging: Immediately analyze the cells by fluorescence microscopy (excitation ~510 nm, emission ~580 nm) or flow cytometry.

-

Quantification: Quantify the mean fluorescence intensity to determine the level of mitochondrial superoxide.

Signaling Pathways and Experimental Workflows

TPC2-Mediated Mitochondrial ROS Production

Caption: TPC2 activation by NAADP leads to lysosomal Ca²⁺ release, mitochondrial Ca²⁺ uptake, and subsequent ROS generation.

Experimental Workflow for Measuring TPC2-Dependent ROS

Caption: Workflow for quantifying ROS levels following modulation of TPC2 activity in cultured cells.

Conclusion and Future Directions

The role of TPC2 in generating reactive oxygen species is an emerging area of research with significant implications for drug development. While the evidence strongly points to an indirect mechanism mediated by Ca²⁺ signaling, further studies are needed to fully elucidate the specific downstream effectors, such as which NADPH oxidase isoforms are involved, and how the spatiotemporal dynamics of TPC2-mediated Ca²⁺ signals are translated into specific redox responses. A deeper understanding of these pathways will be crucial for the development of targeted therapies for a range of diseases where TPC2 and oxidative stress are implicated. The experimental protocols and visualization tools provided in this guide offer a framework for researchers to further investigate this important aspect of TPC2 biology.

References

- 1. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of Ca2+-permeable two-pore channels rescues NAADP signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two pore channel 2 (TPC2) inhibits autophagosomal-lysosomal fusion by alkalinizing lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. A ROS-Assisted Calcium Wave Dependent on the AtRBOHD NADPH Oxidase and TPC1 Cation Channel Propagates the Systemic Response to Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TPC2 promotes choroidal angiogenesis and inflammation in a mouse model of neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VEGF signaling through NADPH oxidase-derived ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Lysosomal TPC2 channels disrupt Ca2+ entry and dopaminergic function in models of LRRK2-Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Two-Pore Channel 2 (TPC2) for Clinical Use

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Two-Pore Channel 2 (TPC2) is a critical intracellular ion channel primarily located on the membranes of endosomes and lysosomes.[1][2][3] It plays a pivotal role in regulating intracellular Ca²⁺ and Na⁺ homeostasis, which in turn governs a multitude of cellular processes including trafficking, autophagy, pH balance, and signal transduction.[4][5][6][7] Dysregulation of TPC2 function has been implicated in a wide array of pathologies, including cancer, viral infections, neurodegenerative disorders, and metabolic diseases.[1][4][5][8] This has positioned TPC2 as a promising and druggable target for therapeutic intervention.[1][4][8] Recent advancements have led to the development of specific small-molecule agonists and antagonists, paving the way for preclinical and potential clinical investigations.[8][9][10] This document provides a comprehensive overview of the discovery of TPC2, its mechanism of action, its role in disease, and the current landscape of its development for clinical applications.

Discovery and Core Biology of TPC2

Identification and Localization

TPC2 belongs to a subfamily of the voltage-gated ion channel superfamily.[2] In humans, the TPC family consists of two members, TPC1 and TPC2.[3][7] TPC2 is predominantly localized to the membranes of late endosomes and lysosomes, where it functions as a key regulator of ion flux from these acidic organelles into the cytosol.[2][3] This specific subcellular localization is crucial for its role in mediating signals originating from the endolysosomal system.[2]

Mechanism of Action and Regulation

TPC2 is a unique cation channel that can conduct both Ca²⁺ and Na⁺ ions.[11] Its activity is intricately regulated by multiple factors, creating a sophisticated signaling hub within the cell.

-

NAADP and PI(3,5)P₂ Activation: TPC2 is a primary target of the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP), which acts as a potent agonist to trigger Ca²⁺ release from lysosomal stores.[4][12] It is also activated by the endolysosome-specific lipid, phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂).[4][13] Interestingly, the ion selectivity of TPC2 appears to depend on the activating stimulus; NAADP activation favors Ca²⁺ permeation, while PI(3,5)P₂ activation leads to a more Na⁺-selective current.[11][14]

-

Luminal pH and Ca²⁺ Sensing: The channel's sensitivity to NAADP is steeply dependent on the concentration of Ca²⁺ within the lumen of the lysosome.[12] Furthermore, the luminal pH influences the binding affinity and reversibility of NAADP activation.[12]

-

Voltage and Phosphorylation: As a member of the voltage-gated ion channel superfamily, TPC activity is also influenced by transmembrane potential and phosphorylation events.[6]

-

mTORC1 Interaction: TPC2 forms a complex with the mechanistic target of rapamycin complex 1 (mTORC1) on the lysosomal surface.[13] This interaction links cellular metabolic state and nutrient levels to the control of endolysosomal membrane potential and pH.[13]

TPC2 Signaling Pathways

The activation of TPC2 initiates a cascade of downstream signaling events critical for cellular function. The primary mechanism involves the release of cations from the endolysosomal lumen, which can then trigger further cellular responses.

Caption: TPC2 activation and downstream signaling cascade.

Role in Pathophysiology and Therapeutic Potential

TPC2's fundamental role in cell biology means its dysregulation is implicated in numerous diseases, making it a versatile therapeutic target.

Oncology

TPC2 is a key player in cancer progression, influencing proliferation, migration, invasion, and angiogenesis.[1][4]

-

Angiogenesis: Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis is mediated by TPC2-dependent Ca²⁺ signaling.[4] Pharmacological inhibition of TPC2 has been shown to decrease angiogenesis in glioma and breast cancer models.[1]

-

Metastasis: TPC2 is essential for the migration of invasive cancer cells, and its inhibition has been found to reduce cancer cell migration.[4][5]

Viral Infections

TPC2 is exploited by numerous viruses for entry into and replication within host cells.[4]

-

Ebola and Coronaviruses: Viruses like Ebola and SARS-CoV-2 utilize the endolysosomal pathway for cellular entry.[4][15] TPC2-mediated ion release is critical for these viruses to escape from the endosome into the cytoplasm.[15] Pharmacological inhibition of TPC2 has been demonstrated to reduce the entry and replication of SARS-CoV-2 in vitro, highlighting its potential as a host-targeting antiviral therapeutic strategy.[4][8][15]

Neurodegenerative Diseases

TPC2 dysfunction is linked to neurodegenerative disorders through its role in lysosomal function and autophagy.

-

Parkinson's Disease (PD): Mutations in the LRRK2 gene, a cause of familial PD, lead to the disruption of TPC2 channels.[4] This results in excessive Ca²⁺ entry into dopaminergic neurons.[4] Inhibition of TPC2 can reverse lysosomal trafficking defects in fibroblasts from LRRK2 PD patients.[14][16] Interestingly, both inhibition and selective biased agonism of TPC2 have shown therapeutic potential in PD models.[11]

-

Lysosomal Storage Diseases (LSDs): In LSDs, the accumulation of undigested macromolecules can be pathogenic. TPC2 activation, via the agonist TPC2-A1-P, promotes lysosomal exocytosis and enhances autophagy, which can help clear these accumulated substrates.[17] This makes TPC2 a promising target for treating LSDs like Niemann-Pick type C1 (NPC1) and Batten disease.[17]

Pharmacological Modulators of TPC2

The therapeutic potential of TPC2 has driven the discovery and development of small molecules that can modulate its activity.[9]

TPC2 Inhibitors (Antagonists)

Several compounds have been identified that block TPC2 channel activity. These are primarily being investigated for their anticancer and antiviral properties.

| Compound | Type | Mechanism of Action | Therapeutic Area(s) |

| Tetrandrine | Natural Product | TPC2 channel blocker | Cancer, Viral Infections, AMD[1][15][18] |

| Ned-19 | Synthetic | Non-competitive NAADP antagonist | Cancer, Viral Infections, AMD[12][17][18] |

| Naringenin | Natural Flavonoid | TPC2 inhibitor | Cancer, Viral Infections (SARS-CoV-2)[4] |

| SG-094 | Synthetic Analog | Binds to the voltage-sensing domain II, stabilizing an inactive state | Cancer, Viral Infections[10][15] |

| Verapamil | Approved Drug | TPC2 inhibitor (among other targets) | Cancer[1] |

TPC2 Agonists

Recently, selective, cell-permeable agonists have been developed, which are crucial tools for studying TPC2 function and hold therapeutic promise, particularly for neurodegenerative diseases.[9]

| Compound | Type | Mechanism of Action | Therapeutic Area(s) |

| TPC2-A1-N | Synthetic Agonist | NAADP-mimetic; elicits a rapid Ca²⁺ response | Research Tool, Neurodegeneration[3][14] |

| TPC2-A1-P | Synthetic Agonist | PI(3,5)P₂-mimetic; elicits a Na⁺ response and promotes lysosomal exocytosis | Lysosomal Storage Diseases, Parkinson's Disease[3][11][14][17] |

Quantitative Data on TPC2 Modulation

The following table summarizes key quantitative findings from preclinical studies, demonstrating the effects of TPC2 modulators on various biological endpoints.

| Modulator | Assay | Model System | Concentration | Result | Reference |

| Tetrandrine | Choroidal Neovascularization | Mouse Model (in vivo) | 1 µl intravitreal injection | Significant inhibition of laser-induced neovascularization | [18] |

| Ned-19 | Choroidal Neovascularization | Mouse Model (in vivo) | 1 µl intravitreal injection | Significant inhibition of laser-induced neovascularization | [18] |

| Ned-19 | NAADP-activation of TPC2 | Single-channel recording | 1 µM | Antagonizes NAADP activation | [12] |

| TPC2 Knockout | Choroidal Sprouting Assay | Mouse Choroid Explants | N/A | ~50% reduction in sprouting area compared to wild-type | [18] |

| Isoproterenol | Ca²⁺ Transients | Mouse Cardiomyocytes | 3 nM | 123 ± 24% increase in WT vs 57 ± 17% in TPC2⁻/⁻ | [19] |

| TPC2 Knockout | Muscle Endurance | Mouse Model (in vivo) | N/A | Exhaustion at 209 ± 45 m vs 302 ± 73 m in wild-type | [20] |

| SG-094 | TPC2 Current Inhibition | Whole-cell patch-clamp | 10 µM | Nearly full inhibition of TPC2-A1-N activated currents | [15] |

Key Experimental Protocols

Reproducible and robust experimental methods are essential for the study of TPC2. Below are representative protocols for key assays used in TPC2 research.

Protocol: siRNA-mediated Knockdown of TPC2 in Fibroblasts

This protocol is used to assess the specific contribution of TPC2 to a cellular phenotype, such as the lysosomal morphology changes seen in LRRK2-Parkinson's disease.[16]

-

Cell Culture: Plate primary human fibroblasts from patients and healthy controls at a suitable density in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

siRNA Preparation: Reconstitute TPC2-specific siRNA and a non-targeting (scrambled) control siRNA to a stock concentration of 20 µM.

-

Transfection:

-

For each well, dilute 2.5 µl of siRNA in 50 µl of Opti-MEM medium.

-

In a separate tube, dilute 1 µl of Lipofectamine RNAiMAX transfection reagent in 50 µl of Opti-MEM.

-

Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature to allow complex formation.

-

Add the 100 µl siRNA-lipid complex to the cells.

-

-

Incubation: Incubate the cells for 72 hours at 37°C and 5% CO₂ to allow for target gene knockdown.

-

Validation:

-

qPCR: Harvest RNA from a subset of cells, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for TPC2 and a housekeeping gene (e.g., GAPDH) to confirm knockdown at the transcript level.[16]

-

Western Blot: Lyse cells and perform Western blot analysis using an anti-TPC2 antibody to confirm protein level knockdown.

-

-

Phenotypic Analysis: Proceed with the desired downstream assay, such as immunofluorescence staining for lysosomal markers (e.g., LAMP1) to quantify changes in lysosomal morphology.[16]

Protocol: Lysosomal Ca²⁺ Release Measurement using Fura-2 Imaging

This protocol allows for the measurement of Ca²⁺ release from endolysosomal stores in response to TPC2 agonists.

-

Cell Preparation: Plate SH-SY5Y cells on glass coverslips and allow them to adhere overnight.

-

Dye Loading: Load cells with the ratiometric Ca²⁺ indicator Fura-2 AM (2-5 µM) in a Ca²⁺-free buffer (e.g., HBSS) for 30-45 minutes at 37°C.

-

Washing: Wash the cells three times with the Ca²⁺-free buffer to remove extracellular dye.

-

Imaging Setup: Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Baseline Recording: Perfuse the cells with Ca²⁺-free buffer and record the baseline Fura-2 fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).

-

Agonist Application: Apply a cell-permeable TPC2 agonist (e.g., TPC2-A1-N) via the perfusion system.[14]

-

Data Acquisition: Continuously record the 340/380 nm fluorescence ratio over time. An increase in the ratio indicates a rise in intracellular [Ca²⁺].

-

Data Analysis: Quantify the peak change in the fluorescence ratio from baseline to determine the magnitude of the Ca²⁺ release response.[14]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and validating TPC2 inhibitors.

Caption: Workflow for TPC2 inhibitor discovery and validation.

Clinical Development and Future Perspectives

While TPC2 is a highly validated preclinical target, its translation to the clinic is still in the early stages.[8] Several approved drugs, such as verapamil, and natural compounds like tetrandrine and naringenin, which are known to inhibit TPC2, have been evaluated in clinical trials for various cancers, though not specifically as TPC2-targeted agents.[1]

The major challenges in developing TPC2-targeted drugs include achieving high target specificity to avoid off-target effects on other ion channels and fully understanding the crosstalk between TPC2 and other Ca²⁺ signaling pathways.[8]

The future of TPC2-based therapeutics is promising. The recent elucidation of TPC2's structure and the development of highly selective agonists and antagonists will accelerate the rational design of new chemical entities.[8][15] Future research will likely focus on:

-

Developing biased modulators: Creating compounds that selectively promote either Ca²⁺ or Na⁺ conductance to fine-tune therapeutic effects, as suggested by studies in Parkinson's models.[11]

-

Clinical trials with selective inhibitors: Initiating clinical trials for highly selective TPC2 antagonists in oncology and infectious diseases.

-

Exploring TPC2 agonists for neuroprotection: Advancing selective TPC2 agonists through preclinical development for lysosomal storage diseases and other neurodegenerative conditions.

References

- 1. Targeting the two-pore channel 2 in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Two-Pore Channel 2 in Human Physiology and Diseases: Functional Characterisation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-pore channels and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-pore channel - Wikipedia [en.wikipedia.org]

- 7. Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TPC2 in drug development: Emerging target for cancer, viral infections, cardiovascular diseases, and neurological disorders. — Department of Pharmacology [pharm.ox.ac.uk]

- 9. Discovery of lipophilic two-pore channel agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On the Structure and Mechanism of Two-Pore Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lysosomal TPC2 channels disrupt Ca2+ entry and dopaminergic function in models of LRRK2-Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TPC2 promotes choroidal angiogenesis and inflammation in a mouse model of neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Two-pore Channels (TPC2s) and Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) at Lysosomal-Sarcoplasmic Reticular Junctions Contribute to Acute and Chronic β-Adrenoceptor Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tpcs2A-Mediated Bleomycin Delivery in Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-pore channels (TPCs) are a family of ion channels located in the membranes of endosomes and lysosomes.[1][2][3] Specifically, TPC2 (encoded by the TPCN2 gene) plays a crucial role in regulating intra-organellar calcium (Ca2+) levels and pH, which in turn governs endolysosomal trafficking, vesicle fusion, and autophagy.[1][4][5][6][7] Bleomycin is a potent glycopeptide antibiotic used as a chemotherapeutic agent that induces DNA strand breaks in cancer cells.[8][9] Its efficacy, however, can be limited by inefficient delivery to its intracellular target. This protocol details a potential mechanism and experimental workflow for investigating the role of Tpcs2A (TPC2) in the cellular uptake and cytotoxic efficacy of bleomycin in vitro. It is hypothesized that modulation of TPC2 activity can alter the endolysosomal pathway, thereby influencing the intracellular concentration and subsequent effectiveness of bleomycin.

Signaling Pathway and Proposed Mechanism

TPC2 channels are activated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), leading to the release of Ca2+ from endolysosomal stores into the cytoplasm.[1][3][5][10][11] This localized Ca2+ signaling is critical for the regulation of vesicle trafficking and fusion events within the cell.[1][5][12] By modulating TPC2 activity, it may be possible to influence the endocytic uptake and subsequent trafficking of bleomycin. For instance, enhanced TPC2-mediated Ca2+ release could promote the fusion of endosomes with lysosomes, potentially leading to either enhanced release of bleomycin into the cytoplasm or its degradation. Conversely, inhibition of TPC2 might lead to the accumulation of bleomycin within endocytic vesicles. The proposed mechanism for this compound-mediated influence on bleomycin delivery is depicted in the following signaling pathway diagram.

Caption: Proposed signaling pathway for this compound-mediated modulation of bleomycin intracellular trafficking.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in bleomycin delivery and efficacy.

Cell Culture and Maintenance

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., A549 lung carcinoma, HeLa cervical cancer). It is recommended to use cell lines with varying known expression levels of TPCN2.

-

Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

Modulation of this compound Expression

-

siRNA-mediated Knockdown of TPCN2:

-

Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

-

Prepare siRNA solution: Dilute TPCN2-specific siRNA and a non-targeting control siRNA in serum-free medium.

-

Prepare transfection reagent solution: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Combine the siRNA and transfection reagent solutions and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.

-

Verify knockdown efficiency by qRT-PCR and/or Western blotting.

-

-

CRISPR/Cas9-mediated Knockout of TPCN2 (for stable cell lines):

-

Design and clone guide RNAs (gRNAs) targeting the TPCN2 gene into a Cas9 expression vector.

-

Transfect the gRNA/Cas9 construct into the target cells.

-

Select for transfected cells using an appropriate marker (e.g., puromycin).

-

Isolate single-cell clones and screen for TPCN2 knockout by genomic DNA sequencing and Western blotting.

-

Bleomycin Treatment and Cytotoxicity Assays

-

Bleomycin Preparation: Prepare a stock solution of bleomycin sulfate in sterile water or saline and store at -20°C. Dilute to the desired working concentrations in complete culture medium immediately before use.

-

MTT Assay for Cell Viability:

-

Seed control and TPCN2-modulated cells in 96-well plates.

-

After 24 hours, treat the cells with a range of bleomycin concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Clonogenic Assay for Long-Term Survival:

-

Seed a low number of control and TPCN2-modulated cells in 6-well plates.

-

Treat with bleomycin for 24 hours.

-

Remove the drug-containing medium, wash with PBS, and add fresh medium.

-

Incubate for 10-14 days until visible colonies form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (containing >50 cells) and calculate the surviving fraction.

-

Intracellular Bleomycin Accumulation Assay

-

Fluorescently Labeled Bleomycin: Utilize a fluorescently tagged bleomycin derivative or a validated antibody for immunofluorescence.

-

Confocal Microscopy:

-

Seed control and TPCN2-modulated cells on glass coverslips.

-

Treat with fluorescently labeled bleomycin for various time points.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100 (if using an antibody).

-

Stain with DAPI to visualize the nuclei.

-

Image the cells using a confocal microscope to observe the subcellular localization and accumulation of bleomycin.

-

-

Flow Cytometry:

-

Treat control and TPCN2-modulated cells with fluorescently labeled bleomycin.

-

Harvest the cells by trypsinization.

-

Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify intracellular bleomycin levels.

-

Experimental Workflow

The following diagram illustrates the overall experimental workflow to investigate the role of this compound in bleomycin delivery.

Caption: A stepwise experimental workflow for investigating the impact of this compound on bleomycin's cytotoxic effects.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. Below are example templates for presenting the results.

Table 1: Effect of TPCN2 Knockdown on Bleomycin IC50 Values

| Cell Line | Transfection | Bleomycin IC50 (µM) at 48h | Fold Change |

| A549 | Control siRNA | 1.0 | |

| A549 | TPCN2 siRNA | ||

| HeLa | Control siRNA | 1.0 | |

| HeLa | TPCN2 siRNA |

Table 2: Clonogenic Survival Fraction after Bleomycin Treatment

| Cell Line | Treatment | Bleomycin Conc. (µM) | Surviving Fraction |

| A549 (Control) | Vehicle | 0 | 1.00 |

| A549 (Control) | Bleomycin | X | |

| A549 (TPCN2 KD) | Vehicle | 0 | 1.00 |

| A549 (TPCN2 KD) | Bleomycin | X |

Table 3: Quantification of Intracellular Bleomycin Accumulation

| Cell Line | Treatment Time (h) | Mean Fluorescence Intensity (Arbitrary Units) |

| Control Cells | 1 | |

| Control Cells | 4 | |

| TPCN2 KD Cells | 1 | |

| TPCN2 KD Cells | 4 |

Conclusion

This document provides a comprehensive set of protocols and a conceptual framework for investigating the role of this compound in mediating the cellular delivery and efficacy of bleomycin. By following these detailed methodologies, researchers can systematically explore the potential of targeting TPC2 as a novel strategy to enhance the therapeutic window of bleomycin and other chemotherapeutic agents that rely on endocytic uptake mechanisms. The provided diagrams and data presentation templates are intended to facilitate experimental design and the clear communication of findings.

References

- 1. Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-pore channels as master regulators of membrane trafficking and endocytic well-being - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TPC2 in drug development: Emerging target for cancer, viral infections, cardiovascular diseases, and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endolysosomal Ca2+ Signaling in Cancer: The Role of TPC2, From Tumorigenesis to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the two-pore channel 2 in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two pore channel 2 (TPC2) inhibits autophagosomal-lysosomal fusion by alkalinizing lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bleomycin inhibits proliferation and induces apoptosis in TPC-1 cells through reversing M2-macrophages polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of bleomycin-induced lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Loss of Two-Pore Channel 2 (TPC2) Expression Increases the Metastatic Traits of Melanoma Cells by a Mechanism Involving the Hippo Signalling Pathway and Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting Endolysosomal Two-Pore Channels to Treat Cardiovascular Disorders in the Novel COronaVIrus Disease 2019 [frontiersin.org]

Unraveling the Role of Tpcs2A in Cellular Delivery: A Guide to siRNA and Plasmid Transfection

Researchers and scientists in the field of drug development are constantly seeking more efficient methods for delivering therapeutic molecules like small interfering RNAs (siRNAs) and plasmids into cultured cells. While a variety of techniques exist, the precise role and application of specific cellular components in this process remain an active area of investigation. This document aims to provide detailed application notes and protocols on the use of Tpcs2A for siRNA and plasmid delivery. However, initial comprehensive searches have not yielded specific information on a molecule or reagent referred to as "this compound" in the context of transfection.

It is possible that "this compound" may be a novel, yet-to-be-published reagent, a highly specialized in-house designation, or a potential typographical error in the query. The following information is therefore presented based on general principles and widely used methods for siRNA and plasmid delivery, which would likely be applicable to any new transfection reagent. Should "this compound" be a proprietary name for a lipid-based or polymer-based transfection reagent, the fundamental protocols outlined below would serve as a robust starting point for optimization.

General Principles of Transfection

Transfection is the process of introducing nucleic acids into eukaryotic cells.[1][2] For successful delivery of siRNA or plasmids, several barriers must be overcome. The negatively charged nucleic acids must traverse the similarly charged cell membrane and escape degradation within endosomes to reach their site of action in the cytoplasm (for siRNA) or the nucleus (for plasmids).[3][4][5] Transfection reagents are designed to facilitate this process, often by complexing with the nucleic acids to neutralize their charge and promote uptake and endosomal escape.[2]

Hypothetical Signaling Pathway for this compound-Mediated Delivery

Assuming this compound functions as a typical cationic lipid or polymer-based transfection reagent, its mechanism would likely involve the following signaling and cellular uptake pathway.

Caption: Hypothetical workflow of this compound-mediated nucleic acid delivery.

Experimental Protocols

The following are generalized protocols for siRNA and plasmid transfection. These should be optimized for specific cell types and experimental conditions.

Protocol 1: siRNA Transfection in Cultured Cells

This protocol outlines a general procedure for transfecting adherent cells with siRNA.

Workflow Diagram:

Caption: General workflow for siRNA transfection.

Methodology:

-

Cell Seeding: The day before transfection, seed cells in complete growth medium to achieve 70-90% confluency at the time of transfection.[6]

-

Complex Formation:

-